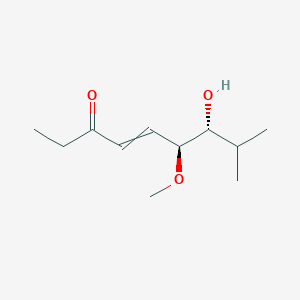
N-Cyclohexyl-N-ethylcyclohexanamine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N-ethylcyclohexanamine N-oxide is a chemical compound that belongs to the class of organic compounds known as amine oxides. These compounds are characterized by the presence of an oxygen atom bonded to a nitrogen atom, which in turn is bonded to two carbon atoms. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-ethylcyclohexanamine N-oxide typically involves the oxidation of N-Cyclohexyl-N-ethylcyclohexanamine. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-ethylcyclohexanamine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: Reduction of the N-oxide can regenerate the parent amine.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized amine oxides, while reduction will regenerate the parent amine.
Scientific Research Applications
N-Cyclohexyl-N-ethylcyclohexanamine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-ethylcyclohexanamine N-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in various chemical reactions, such as oxidation and reduction, which can alter the compound’s activity and interactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N-methylcyclohexanamine: Similar structure but with a methyl group instead of an ethyl group.
N-Cyclohexylcyclohexanamine: Lacks the ethyl group, making it less bulky.
Cyclohexylamine, N-ethyl-: Contains an ethyl group but lacks the second cyclohexyl group.
Uniqueness
N-Cyclohexyl-N-ethylcyclohexanamine N-oxide is unique due to its specific combination of cyclohexyl and ethyl groups attached to the nitrogen atom, along with the N-oxide functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
127698-41-3 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethylcyclohexanamine oxide |
InChI |
InChI=1S/C14H27NO/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3 |
InChI Key |
JMZNVJPTLJMCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C1CCCCC1)(C2CCCCC2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


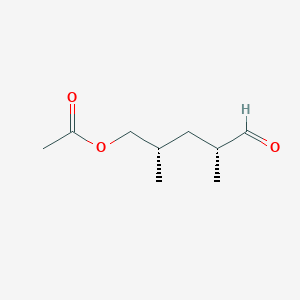

![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
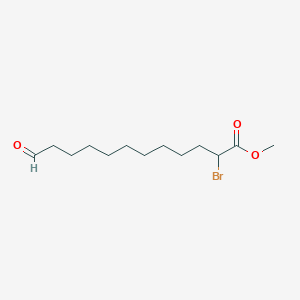
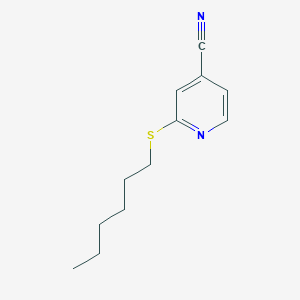
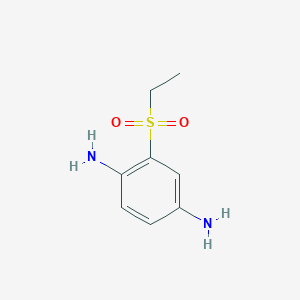
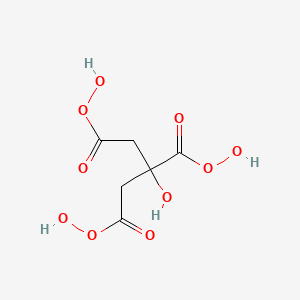
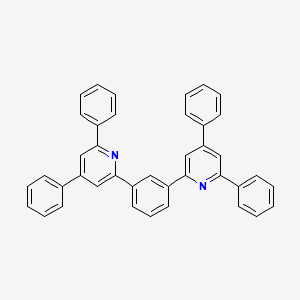
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
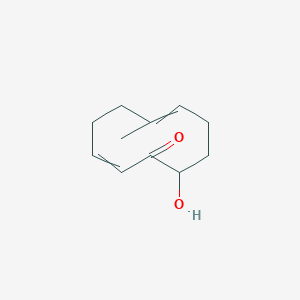
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
